Methyl 4-methylpiperidine-2-carboxylate
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Overview
Description
Methyl 4-methylpiperidine-2-carboxylate is a chemical compound that belongs to the piperidine family Piperidines are six-membered heterocyclic compounds containing one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-methylpiperidine-2-carboxylate typically involves the use of 4-methylpiperidine-2-carboxylic acid as a starting material. One common method involves the esterification of this acid with methanol in the presence of an acid catalyst . Another approach involves the hydrogenation of 4-picoline-2-carboxylic acid under high pressure and temperature conditions .
Industrial Production Methods
For industrial production, the process often involves the use of phosphomolybdic acid as a catalyst to increase the activity of hydrogen peroxide as an oxidizing agent. This method is advantageous due to its moderate conditions, high yield, and reduced pollution .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-methylpiperidine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitrogen oxides.
Reduction: Reduction reactions can convert it back to its parent carboxylic acid.
Substitution: It can undergo nucleophilic substitution reactions, where the ester group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of phosphomolybdic acid.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Various nucleophiles such as amines or alcohols under basic conditions.
Major Products Formed
Oxidation: Nitrogen oxides.
Reduction: 4-methylpiperidine-2-carboxylic acid.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
Methyl 4-methylpiperidine-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of agrochemicals and other industrial chemicals
Mechanism of Action
The mechanism of action of Methyl 4-methylpiperidine-2-carboxylate involves its interaction with various molecular targets. It can act as a ligand, binding to specific receptors or enzymes and modulating their activity. The exact pathways and molecular targets depend on the specific application and the functional groups present on the compound .
Comparison with Similar Compounds
Similar Compounds
- 4-methylpiperidine-2-carboxylic acid
- Ethyl 4-methylpiperidine-2-carboxylate
- 4-methylpiperidine hydrochloride
Uniqueness
Methyl 4-methylpiperidine-2-carboxylate is unique due to its specific ester functional group, which imparts distinct chemical reactivity and biological activity compared to its analogs. This makes it a valuable intermediate in the synthesis of various pharmaceuticals and other bioactive compounds .
Properties
IUPAC Name |
methyl 4-methylpiperidine-2-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2/c1-6-3-4-9-7(5-6)8(10)11-2/h6-7,9H,3-5H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVTHKRCWRWDFDF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCNC(C1)C(=O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00573507 |
Source
|
Record name | Methyl 4-methylpiperidine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00573507 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
144817-80-1 |
Source
|
Record name | Methyl 4-methylpiperidine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00573507 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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